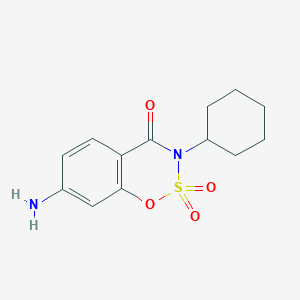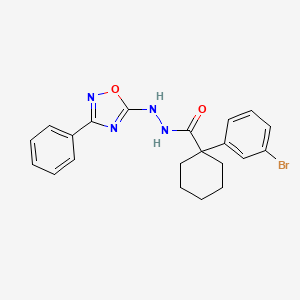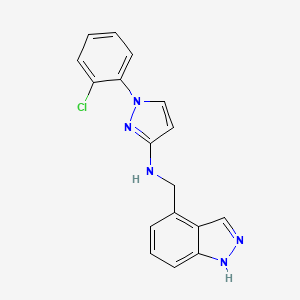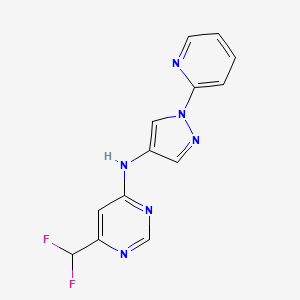![molecular formula C15H9BrN4O B7431251 5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7431251.png)
5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was initially developed as a kinase inhibitor, which means it has the ability to block the activity of certain enzymes that are involved in cell signaling pathways. This property makes BAY 43-9006 a promising candidate for the treatment of various types of cancer and other diseases.
作用機序
The mechanism of action of 5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006 involves its ability to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2. These kinases are involved in cell signaling pathways that regulate cell growth, proliferation, and angiogenesis. By blocking the activity of these kinases, 5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006 has several biochemical and physiological effects that are relevant to its potential therapeutic applications. Studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to have anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
One of the main advantages of 5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006 for lab experiments is its specificity for certain kinases. This allows researchers to study the effects of inhibiting specific signaling pathways in cells. However, one limitation is that it can have off-target effects on other kinases, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006. One area of interest is its use in combination with other drugs for the treatment of cancer. Another area of research is the development of more specific kinase inhibitors that can target specific signaling pathways in cells. Finally, there is also interest in studying the potential therapeutic applications of 5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006 in other fields of medicine, such as inflammatory diseases and autoimmune disorders.
合成法
The synthesis of 5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-aminopyridine with 2-bromo-4-methylbenzonitrile to form 2-bromo-4-methyl-6-(pyridin-2-ylamino)pyridine. This intermediate is then reacted with 3-(1,2-oxazol-3-yl)aniline in the presence of a palladium catalyst to form the final product, 5-bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile.
科学的研究の応用
5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006 has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is its use in the treatment of cancer. Studies have shown that 5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006 can inhibit the activity of several kinases that are involved in the growth and proliferation of cancer cells. This makes it a potential candidate for the treatment of several types of cancer, including liver, kidney, and thyroid cancer.
特性
IUPAC Name |
5-bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4O/c16-13-6-10(8-17)9-18-15(13)19-12-3-1-2-11(7-12)14-4-5-21-20-14/h1-7,9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKJRTHTSVJTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=N2)C#N)Br)C3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-amino-3-oxopropyl)-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide](/img/structure/B7431176.png)
![3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide](/img/structure/B7431179.png)


![N-[6-(cyclopropanecarbonylamino)spiro[3.3]heptan-2-yl]quinoline-2-carboxamide](/img/structure/B7431199.png)
![1-(carbamoylamino)-N-methyl-N-[1-[4-(2-methylpropyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7431219.png)
![5-Bromo-6-[4-(2-hydroxyethoxy)anilino]pyridine-3-carbonitrile](/img/structure/B7431222.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B7431231.png)

![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7431253.png)
![N-propan-2-yl-4-[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7431260.png)


![N-[(2S)-1-[(5-chloro-2-methoxypyrimidin-4-yl)amino]propan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7431274.png)